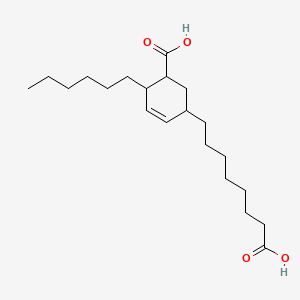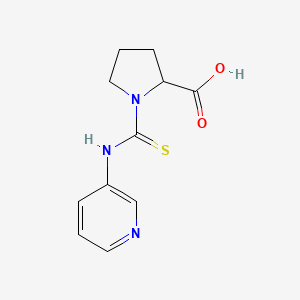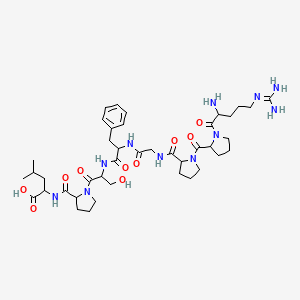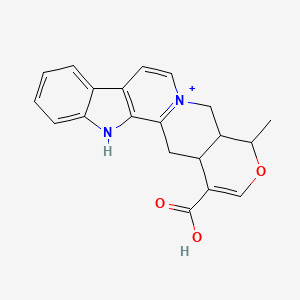
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a unique polycarboxylic acid with the molecular formula C21H36O4 and a molecular weight of 352.51 g/mol. This compound is known for its distinctive structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups. It has been commercially available for over 15 years and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexyl-substituted cyclohexene with carboxylating agents in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced catalytic systems to ensure consistent product quality. The final product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its hydrophobic hexyl chain allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexene-1-octanoic acid: Shares a similar cyclohexene structure but lacks the hexyl substitution.
Cyclocarboxypropyloleic acid: Another polycarboxylic acid with different substituents on the cyclohexene ring
Uniqueness
5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydrophilic carboxyl groups and hydrophobic hexyl chain makes it particularly useful in applications requiring amphiphilic molecules .
Propiedades
Número CAS |
42763-47-3 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
RYKIXDBAIYMFDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/no-structure.png)

![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)


![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)

![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
